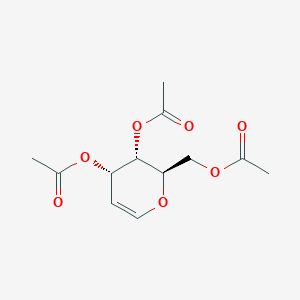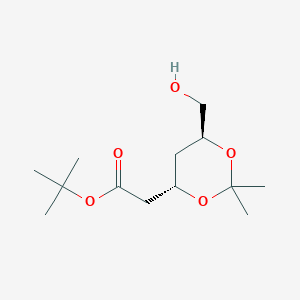
3,4,6-Tri-O-acetyl-D-allal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-acetyl-D-allal is a derivative of D-allal, a monosaccharide. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the sugar molecule. This compound is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-allal typically involves the acetylation of D-allal. One common method is the reaction of D-allal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tri-O-acetyl-D-allal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,6-Tri-O-acetyl-D-allal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is utilized in the development of glycosylated drugs and prodrugs.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4,6-Tri-O-acetyl-D-allal involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing the compound to participate in a wide range of reactions. These transformations are often catalyzed by enzymes or chemical reagents, leading to the formation of biologically active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative with similar reactivity.
1,5-Anhydro-3,4,6-tri-O-acetyl-2-deoxy-D-ribo-hex-1-enitol: A related compound with a different sugar backbone
Uniqueness
3,4,6-Tri-O-acetyl-D-allal is unique due to its specific acetylation pattern, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Propriétés
Numéro CAS |
52485-06-0 |
|---|---|
Formule moléculaire |
C12H16O7 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
[(2R,3S,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11+,12-/m0/s1 |
Clé InChI |
LLPWGHLVUPBSLP-TUAOUCFPSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)


![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)

![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)


